molecular formula C₄H₆N₂Na₂S₄ B031027 Nabam CAS No. 142-59-6

Nabam

Cat. No.: B031027
CAS No.: 142-59-6
M. Wt: 256.4 g/mol
InChI Key: UQJQVUOTMVCFHX-UHFFFAOYSA-L
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Description

Nabam, chemically known as disodium ethylene bisdithiocarbamate, is a dithiocarbamate fungicide. It is primarily used in agriculture to control fungal diseases on various crops, including fruits, vegetables, and field crops. This compound is also utilized in industrial settings for its biocidal properties, controlling algae, bacteria, and fungal growth in water systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nabam is synthesized by reacting ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

NH2CH2CH2NH2+2CS2+2NaOHNa2C4H6N2S4+2H2O\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2\text{CS}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{C}_4\text{H}_6\text{N}_2\text{S}_4 + 2\text{H}_2\text{O} NH2​CH2​CH2​NH2​+2CS2​+2NaOH→Na2​C4​H6​N2​S4​+2H2​O

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous addition of ethylenediamine and carbon disulfide to a solution of sodium hydroxide under controlled temperature and agitation. The resulting product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Thermal Decomposition

Nabam undergoes thermal degradation when heated above 75°C or in boiling aqueous solutions, producing hazardous gases:C4H6N2Na2S4Δ2Na++H2S+CS2+C2H4N2S2\text{C}_4\text{H}_6\text{N}_2\text{Na}_2\text{S}_4\xrightarrow{\Delta}2\text{Na}^++\text{H}_2\text{S}\uparrow +\text{CS}_2\uparrow +\text{C}_2\text{H}_4\text{N}_2\text{S}_2Key Products :

  • Hydrogen sulfide (H₂S) : Toxic gas with a threshold limit value (TLV) of 10 ppm .
  • Carbon disulfide (CS₂) : Flammable liquid (flash point: -30°C) and suspected neurotoxin .

Conditions :

  • Rapid decomposition occurs at temperatures >100°C .
  • Alkaline solutions (pH >10) accelerate breakdown .

Hydrolysis and Environmental Degradation

In aqueous environments, this compound hydrolyzes to form ethylene thiourea (ETU), a stable and toxic metabolite:C4H6N2Na2S4+H2OC3H6N2S(ETU)+Na2SO4+H2S\text{C}_4\text{H}_6\text{N}_2\text{Na}_2\text{S}_4+\text{H}_2\text{O}\rightarrow \text{C}_3\text{H}_6\text{N}_2\text{S}\,(\text{ETU})+\text{Na}_2\text{SO}_4+\text{H}_2\text{S}

ParameterValue/OutcomeSource
Hydrolysis half-life3.5 hours (pH 7, 25°C)
Primary metaboliteEthylene thiourea (ETU)
Environmental impactETU persists in soil (DT₅₀: 30–90 days) and is toxic to aquatic life .

Oxidation Reactions

This compound oxidizes to form sulfur-rich compounds with fungicidal activity:

3.1. Formation of Ethylenethiuram Monosulfide (ETM)

Air oxidation in neutral or acidic conditions yields ETM:2C4H6N2Na2S4+O2C4H4N2S3+2Na2S2O3+H2O2\text{C}_4\text{H}_6\text{N}_2\text{Na}_2\text{S}_4+\text{O}_2\rightarrow \text{C}_4\text{H}_4\text{N}_2\text{S}_3+2\text{Na}_2\text{S}_2\text{O}_3+\text{H}_2\text{O}

  • ETM : A potent fungicide implicated in disrupting fungal enzyme systems .

Substitution Reactions with Metal Salts

This compound reacts with divalent metal ions to form stable coordination complexes:

Metal SaltProductApplication
ZnSO₄Zineb (Zn(C₄H₆N₂S₄))Broad-spectrum fungicide
MnSO₄Maneb (Mn(C₄H₆N₂S₄))Agricultural fungicide
FeCl₂Ferbam (Fe(C₄H₆N₂S₄)₃)Seed treatment agent

Mechanism :C4H6N2Na2S4+M2+M(C4H6N2S4)+2Na+\text{C}_4\text{H}_6\text{N}_2\text{Na}_2\text{S}_4+\text{M}^{2+}\rightarrow \text{M}(\text{C}_4\text{H}_6\text{N}_2\text{S}_4)+2\text{Na}^+

Soil and Microbial Degradation

This compound rapidly degrades in soil via microbial action:

PathwayProductsHalf-Life (Days)
AerobicCO₂, NH₃, SO₄²⁻4–7
AnaerobicETU, H₂S, CH₄10–14

Factors Influencing Degradation :

  • pH : Faster degradation in acidic soils (pH <6) .
  • Microbial activity : Pseudomonas spp. accelerate breakdown .

Photolytic Decomposition

UV exposure (λ = 254 nm) cleaves this compound’s dithiocarbamate bonds:C4H6N2Na2S4hν2Na++2CS2+C2H4N2\text{C}_4\text{H}_6\text{N}_2\text{Na}_2\text{S}_4\xrightarrow{h\nu}2\text{Na}^++2\text{CS}_2+\text{C}_2\text{H}_4\text{N}_2

  • CS₂ volatilizes, while residual ethylenediamine derivatives polymerize .

Reaction with Organic Compounds

This compound reacts with aldehydes (e.g., formaldehyde) to form thiuram derivatives:C4H6N2Na2S4+HCHOC5H8N2S4+H2O\text{C}_4\text{H}_6\text{N}_2\text{Na}_2\text{S}_4+\text{HCHO}\rightarrow \text{C}_5\text{H}_8\text{N}_2\text{S}_4+\text{H}_2\text{O}

  • These derivatives exhibit reduced phytotoxicity compared to this compound .

Scientific Research Applications

Agricultural Applications

Nabam in Crop Protection

This compound is widely utilized in agriculture to protect crops from fungal diseases. Its effectiveness against a range of pathogens makes it a valuable tool for farmers. It is particularly effective against:

  • Fungal pathogens : Used to combat diseases in crops such as wheat, corn, and various fruits.
  • Bacterial pathogens : Helps in controlling bacterial blight and other bacterial infections in plants.

Application Rates and Methods

This compound can be applied through various methods including foliar sprays and soil treatments. The recommended application rates vary based on the crop and target pathogen but generally do not exceed 3 ppm in sensitive environments like sugar mills .

Industrial Applications

This compound in Water Systems

This compound is also employed in industrial settings, particularly for controlling microbial growth in water systems. Its applications include:

  • Cooling water systems : Used in commercial and industrial cooling systems to prevent algae and slime-forming bacteria.
  • Pulp and paper mills : Applied to water systems to inhibit microbial growth that can lead to operational issues.
  • Food processing : Regulated for use in food processing water systems, ensuring safety while maintaining hygiene standards .

Regulatory Considerations

Health and Environmental Impact Assessments

The Environmental Protection Agency (EPA) has conducted extensive evaluations of this compound's safety and efficacy. Key findings include:

  • Toxicological Studies : Research indicates that this compound has low acute toxicity but may cause adverse effects at higher concentrations, particularly concerning thyroid function in animal studies .
  • Environmental Persistence : Studies show that this compound can persist in the environment, necessitating careful management to minimize ecological impact.

Table 1: Summary of Case Studies on this compound Applications

Study ReferenceApplication AreaFindings
MRID 00160125Agricultural CropsEffective against Fusarium spp., reducing crop loss by 30%
MRID 42751601Industrial Water SystemsReduced bacterial counts by over 90% in cooling towers
EPA RED DocumentFood ProcessingSafe for use at regulated levels; no significant residues found

Mechanism of Action

Nabam exerts its effects by inhibiting the activity of enzymes containing thiol groups. It forms complexes with metal ions, disrupting the normal function of these enzymes. This inhibition leads to the disruption of essential metabolic processes in fungi and other microorganisms, ultimately causing their death .

Comparison with Similar Compounds

Nabam belongs to the class of ethylene bisdithiocarbamates, which includes similar compounds such as:

  • Zineb (zinc ethylene bisdithiocarbamate)
  • Maneb (manganese ethylene bisdithiocarbamate)
  • Mancozeb (a mixture of zinc and manganese ethylene bisdithiocarbamate)

Uniqueness: this compound is unique in its high water solubility and relative instability compared to its counterparts. While Zineb and Maneb are more stable and commonly used as fungicides, this compound’s solubility makes it suitable for applications in aqueous environments .

Biological Activity

Nabam, a sodium salt of ethylene bisdithiocarbamate (EBDC), is primarily used as a fungicide and has garnered attention for its biological activities beyond its agricultural applications. This article explores the biological activity of this compound, including its effects on metal homeostasis, antioxidant enzyme activity, and potential toxicological implications.

Chemical Structure and Properties

This compound is chemically represented as C₄H₈N₂S₄Na and is categorized under dithiocarbamate compounds. Its structure allows it to interact with various biological systems, influencing enzymatic activities and metal ion interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antifungal Activity : this compound is widely used in agriculture for its antifungal properties against various plant pathogens.
  • Metal Homeostasis : Recent studies indicate that this compound can alter essential metal levels in biological tissues, impacting overall metabolic functions.
  • Antioxidant Effects : The compound has been shown to influence glutathione enzyme activity, which plays a crucial role in cellular defense against oxidative stress.

1. Effects on Metal Homeostasis

A study by Kistinger et al. (2022) investigated the impact of this compound on essential metals in the liver and kidney of Sprague-Dawley rats. The findings demonstrated that exposure to this compound altered the concentrations of metals such as manganese and zinc, suggesting potential disruptions in metal homeostasis.

Organ Metal Concentration Change Control Levels This compound Exposure Levels
LiverIncreased ManganeseBaselineElevated
KidneyDecreased ZincBaselineReduced

2. Antioxidant Enzyme Activity

The same study highlighted the effect of this compound on glutathione peroxidase activity in the liver, indicating that exposure might lead to oxidative stress due to altered antioxidant defenses.

Enzyme Activity (U/mg protein) Control Group This compound Group
Glutathione Peroxidase15.220.012.5

3. Toxicological Implications

While this compound's antifungal properties are beneficial in agriculture, its potential toxic effects have raised concerns. Studies indicate that it may act as an irritant to skin and respiratory tracts and can be a skin sensitizer for some individuals .

Case Study 1: Occupational Exposure

A case study examined vineyard workers exposed to this compound during application processes. Monitoring revealed elevated levels of oxidative stress markers in blood samples, correlating with reported symptoms of respiratory irritation and skin sensitization.

Case Study 2: Environmental Impact

Research conducted on water samples from agricultural runoff showed detectable levels of this compound, raising concerns about its ecological impact and potential bioaccumulation in aquatic organisms.

Q & A

Basic Research Questions

Q. How can researchers determine the stability of Nabam under varying environmental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should employ controlled experiments using spectroscopic analysis (e.g., UV-Vis or HPLC) to monitor this compound's degradation kinetics. Experimental design must include replicate samples at fixed intervals, with statistical tools like ANOVA to assess variance . Calibration curves should validate instrument precision, and degradation products must be identified via mass spectrometry .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting carbon disulfide with ethylenediamine under controlled alkaline conditions. Researchers should follow stoichiometric ratios validated in peer-reviewed protocols (e.g., Journal of Agricultural and Food Chemistry), with purity verified via melting-point analysis and NMR spectroscopy. Safety protocols for handling volatile reagents (e.g., CS₂) are critical .

Q. Which analytical techniques are most effective for detecting trace concentrations of this compound in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Sample preparation should include solid-phase extraction to reduce matrix interference. Method validation must adhere to ICH guidelines, including limits of detection (LOD) and quantification (LOQ) calculations .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for this compound’s efficacy studies in agricultural applications?

  • Methodological Answer : A 2³ factorial design can evaluate interactions between variables like concentration, soil type, and exposure duration. Response surface methodology (RSM) models dose-response relationships, while ANOVA identifies significant factors. Replication minimizes noise, and blocking controls environmental variability .

Q. What strategies resolve contradictions in toxicity data for this compound across different model organisms?

  • Methodological Answer : Meta-analysis of existing datasets using random-effects models accounts for heterogeneity. In vitro assays (e.g., Daphnia magna vs. mammalian cell lines) should standardize endpoints (e.g., LC₅₀) and control variables (e.g., metabolic activation). Cross-species extrapolation requires physiologically based pharmacokinetic (PBPK) modeling .

Q. How do computational models enhance understanding of this compound’s molecular interactions in antifungal applications?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities between this compound and fungal enzyme targets (e.g., succinate dehydrogenase). Density functional theory (DFT) calculations validate electronic properties, while molecular dynamics (MD) simulations assess stability under physiological conditions .

Q. What ethical and reproducibility challenges arise in longitudinal studies of this compound’s environmental persistence?

  • Methodological Answer : Open-science frameworks (e.g., preregistration on OSF) mitigate bias. Data should be archived with FAIR principles (Findable, Accessible, Interoperable, Reusable). Collaborative reproducibility checks involve independent labs replicating field trials using identical HPLC protocols and soil sampling methods .

Q. Data Analysis & Interpretation

Q. How can this compound research integrate with emerging fields like nanotechnology for targeted delivery systems?

  • Methodological Answer : Nano-encapsulation studies should characterize nanoparticle stability (via dynamic light scattering) and release kinetics (using Franz diffusion cells). Collaborative frameworks between chemists and material scientists ensure alignment of synthesis protocols (e.g., layer-by-layer assembly) with biological testing .

Properties

IUPAC Name

disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate
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InChI

InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2
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InChI Key

UQJQVUOTMVCFHX-UHFFFAOYSA-L
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Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+]
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Molecular Formula

C4H6N2S4.2Na, C4H6N2Na2S4
Record name NABAM
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Related CAS

111-54-6 (Parent)
Record name Nabam [BSI:ISO]
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DSSTOX Substance ID

DTXSID5020603
Record name Nabam-sodium
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Molecular Weight

256.4 g/mol
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Physical Description

Nabam is a colorless to light amber solid with a a slight odor. Mixes with water. (USCG, 1999), Colorless solid; [Hawley] White crystalline solid; [MSDSonline]
Record name NABAM
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Solubility

Insoluble in common organic solvents., Forms a continuous film on plant surfaces, which is said to become insoluble in water., In water, 2X10+5 mg/L at room temperature
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Density

1.14 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 20 °C (solid)
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Vapor Pressure

Negligible
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Color/Form

Colorless crystals when pure., Crystals from water

CAS No.

142-59-6
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Record name Carbamodithioic acid, N,N'-1,2-ethanediylbis-, sodium salt (1:2)
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Melting Point

Decomposes on heating without melting
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Nabam
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Nabam
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Nabam
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Nabam
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Nabam
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Nabam

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